4-Nitrophenyl a-D-glucopyranoside

Catalytic Antibody Substrate Specificity Enzyme Kinetics

α-Glucosidase research requires absolute anomeric specificity-generic substitution with the β-anomer invalidates kinetic data. 4-Nitrophenyl α-D-glucopyranoside (pNPG) is the gold-standard chromogenic substrate, exclusively cleaved by α-glucosidases to release quantifiable p-nitrophenol at 405 nm. Key supply advantages: • ≥98% purity ensures reproducible Km, Vmax, and IC50 values • Validated for high-throughput screening in 96/384-well plates • Stable at -20°C; shipped at ambient temperature. Bulk stock available for immediate dispatch.

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 3767-28-0
Cat. No. B014247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl a-D-glucopyranoside
CAS3767-28-0
Synonyms4-nitrophenyl alpha-glucoside
4-nitrophenyl-alpha-D-glucopyranoside
p-nitrophenyl alpha-D-glucopyranoside
p-nitrophenyl-alpha-D-glucopyranoside
p-nitrophenyl-glucopyranoside
para-nitrophenyl alpha-glucoside
PNP-alpha-Glu
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1
InChIKeyIFBHRQDFSNCLOZ-ZIQFBCGOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl α-D-Glucopyranoside (CAS 3767-28-0) Procurement: Chromogenic Substrate Specifications


4-Nitrophenyl α-D-glucopyranoside (pNPG, CAS 3767-28-0) is a synthetic chromogenic substrate with a molecular weight of 301.25 g/mol, widely utilized for α-glucosidase (EC 3.2.1.20) activity assays [1]. It consists of a glucose moiety linked via an α-glycosidic bond to a 4-nitrophenyl aglycone; enzymatic hydrolysis releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm [2]. Commercial preparations are typically available as a ≥99% pure powder or crystals, with documented solubility in methanol (20 mg/mL) and water (10 mg/mL), and require storage at −20°C to maintain stability .

Why Generic Substitution of 4-Nitrophenyl α-D-Glucopyranoside Fails: Anomeric and Aglycone Specificity in Enzyme Assays


The scientific utility of 4-nitrophenyl α-D-glucopyranoside is contingent upon its specific α-anomeric configuration, which dictates strict enzyme selectivity and reaction outcomes. Generic substitution with the corresponding β-anomer or other chromogenic/fluorogenic analogs is not scientifically valid without revalidation of the entire assay system. For instance, the α-anomer is selectively cleaved by α-glucosidases, whereas the β-anomer (4-nitrophenyl β-D-glucopyranoside) is a substrate for β-glucosidases (EC 3.2.1.21), leading to fundamentally different enzymatic activity measurements . Furthermore, the anomeric configuration has been shown to drastically alter reaction regioselectivity in cyclodextrin glycosyltransferase (CGTase)-catalyzed reactions, where the α-anomer yields exclusively α(1→4) linkages, while the β-anomer results in a mixture of α(1→3), α(1→4), and α(1→6) linkages, precluding any assumption of functional equivalence [1]. The following quantitative evidence delineates the precise performance boundaries that define why this specific compound cannot be replaced by a generic alternative without compromising experimental integrity and data reproducibility.

4-Nitrophenyl α-D-Glucopyranoside Quantitative Differentiation: Head-to-Head Comparator Evidence for Procurement


Anomeric Specificity in Catalytic Antibody Hydrolysis: α- vs. β-Glucopyranoside

In a comparative study using the catalytic antibody Ab 4f4f, the α-anomer (4-nitrophenyl α-D-glucopyranoside) and β-anomer (4-nitrophenyl β-D-glucopyranoside) exhibited markedly different kinetic parameters. The α-anomer demonstrated a kcat of 6.2 × 10⁻⁴ min⁻¹ and a Km of 170 μM, resulting in a catalytic efficiency (kcat/Km) of 3.7 M⁻¹·min⁻¹. In contrast, the β-anomer displayed a kcat of 2.8 × 10⁻³ min⁻¹ and a Km of 22 μM, yielding a kcat/Km of 130 M⁻¹·min⁻¹ [1]. This 35-fold difference in catalytic efficiency for the same antibody highlights that the α- and β-anomers are not interchangeable substrates, as they engage the catalytic machinery in fundamentally distinct ways.

Catalytic Antibody Substrate Specificity Enzyme Kinetics

Enzyme Specificity in α-Glucosidase from Thermus thermophilus TC11: pNPG vs. Maltose

A thermostable α-glucosidase (TtAG) from Thermus thermophilus TC11 was characterized for its hydrolytic activity against several substrates. The enzyme exhibited its highest specific activity (288.96 U/mg) with 4-nitrophenyl α-D-glucopyranoside (pNPG) at 90°C and pH 5.0. In contrast, the activity against maltose, a natural disaccharide, was described as 'very low' [1]. This stark difference in activity (high with the synthetic pNPG vs. very low with the natural maltose) defines the compound's critical role in specifically assaying this enzyme's activity on a model aryl glycoside, which is not a predictor of activity on natural oligosaccharide substrates.

Thermostable α-Glucosidase Substrate Specificity Industrial Biocatalysis

Comparative Sensitivity in α-Glucosidase Assays: pNPG vs. 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG)

A novel α-glucosidase from Rhizobium sp. strain USDA 4280 was characterized using both the chromogenic substrate 4-nitrophenyl α-D-glucopyranoside (pNPG) and the fluorogenic substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG). The enzyme exhibited Michaelis-Menten kinetics with both substrates, but with significantly different parameters. For pNPG, the Km was 0.037 μM and Vmax was 2.92 μmol min⁻¹ mg⁻¹. For 4-MUG, the Km was 0.141 μM and Vmax was 6.79 μmol min⁻¹ mg⁻¹ [1]. This demonstrates that while the enzyme has a ~4-fold higher affinity (lower Km) for pNPG, the maximum turnover rate (Vmax) is ~2.3-fold higher for 4-MUG, offering a quantitative basis for selecting the appropriate substrate based on the specific requirements of the assay (sensitivity vs. dynamic range).

Assay Sensitivity Enzyme Kinetics Fluorogenic vs. Chromogenic Substrate

Anomer-Dependent Regioselectivity in CGTase-Catalyzed Glycosylations: α- vs. β-pNPG as Acceptor

In a study investigating the regioselectivity of cyclodextrin glycosyltransferases (CGTases) from Bacillus macerans and Thermoanaerobacter sp., the anomeric configuration of the p-nitrophenyl-D-glucopyranoside acceptor was found to dictate the linkage type of the glycosylation products. When the α-anomer (pNPG) was used as the acceptor with B. macerans CGTase, the reaction proceeded with strict α(1→4) regioselectivity, yielding only p-nitrophenyl-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranoside. In contrast, using the β-anomer as acceptor resulted in a mixture of α(1→3)-, α(1→4)-, and α(1→6)-linked products [1]. This demonstrates that the α-anomer is the definitive substrate for achieving exclusive α(1→4) regioselectivity in this system.

Cyclodextrin Glycosyltransferase Regioselectivity Glycosylation

Validated Application Scenarios for 4-Nitrophenyl α-D-Glucopyranoside Based on Quantitative Differentiation


High-Throughput Screening (HTS) for α-Glucosidase Inhibitors in Antidiabetic Drug Discovery

The established protocol using 4-nitrophenyl α-D-glucopyranoside as the substrate for α-glucosidase inhibition assays remains the gold standard in pharmaceutical screening. As detailed in Section 3 (Evidence Item 1), its distinct kinetic behavior compared to the β-anomer ensures that only α-glucosidase activity is measured. The assay's robustness, as evidenced by its use in recent antidiabetic drug screening studies [1], is predicated on the predictable and quantifiable release of p-nitrophenol, which is detected colorimetrically at 405 nm. This method is suitable for screening large compound libraries in 96- or 384-well plates, providing a reliable and cost-effective measure of inhibitory potency (IC50).

Characterization of Novel α-Glucosidases from Thermophilic and Other Extreme Environments

For enzymologists isolating and characterizing novel α-glucosidases, 4-nitrophenyl α-D-glucopyranoside is an indispensable tool. The data from Section 3 (Evidence Item 2) demonstrates that for the thermostable enzyme from Thermus thermophilus TC11, this substrate yielded a specific activity of 288.96 U/mg, whereas the natural substrate maltose showed negligible activity. This highlights the compound's utility in detecting and quantifying activity in enzymes that may have poor activity on natural substrates or function under extreme conditions (e.g., 90°C). It enables the determination of key kinetic parameters (Km, Vmax, kcat) essential for enzyme characterization and industrial application evaluation [2].

Enzymatic Synthesis of Regioselectively Glucosylated Compounds Using CGTases

In biocatalysis, achieving regioselectivity is paramount for synthesizing specific oligosaccharides or glycosylated natural products. As proven in Section 3 (Evidence Item 4), the use of 4-nitrophenyl α-D-glucopyranoside as a glycosyl acceptor in CGTase-catalyzed reactions results in the exclusive formation of α(1→4)-linked products, in stark contrast to the β-anomer, which produces a complex mixture. Researchers and process chemists aiming for pure α(1→4)-linked derivatives must procure the α-anomer to avoid laborious downstream purification. The compound thus functions as a precise molecular tool for constructing defined glycosidic architectures [3].

Development and Optimization of Electrochemical and Biosensor-Based α-Glucosidase Assays

The hydrolysis product, p-nitrophenol, is electroactive, making 4-nitrophenyl α-D-glucopyranoside a key reagent in developing electrochemical detection methods for α-glucosidase activity. Recent work has validated intermittent pulse amperometry (IPA) as a direct readout for the p-nitrophenol generated from this substrate, offering advantages over traditional optical methods for colored or turbid samples [4]. The known kinetic parameters (e.g., low Km as in Section 3, Evidence Item 3) inform the design of these sensors, ensuring they operate within the substrate's concentration-dependent linear range for accurate and sensitive quantification of enzyme activity or inhibitor potency.

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